molecular formula C11H10ClN3O B13701219 3-Amino-5-(5-benzofuryl)pyrazole Hydrochloride

3-Amino-5-(5-benzofuryl)pyrazole Hydrochloride

Cat. No.: B13701219
M. Wt: 235.67 g/mol
InChI Key: VIJQYCZUNLJDJZ-UHFFFAOYSA-N
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Description

3-Amino-5-(5-benzofuryl)pyrazole Hydrochloride is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(5-benzofuryl)pyrazole Hydrochloride typically involves the reaction of 5-benzofuryl hydrazine with appropriate diketones or ketoesters under acidic or basic conditions. The reaction is often carried out in the presence of catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(5-benzofuryl)pyrazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and substituted benzofuryl pyrazoles. These products can be further utilized in the synthesis of more complex heterocyclic compounds .

Scientific Research Applications

3-Amino-5-(5-benzofuryl)pyrazole Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(5-benzofuryl)pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(5-benzofuryl)pyrazole Hydrochloride is unique due to its benzofuryl moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

5-(1-benzofuran-5-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H9N3O.ClH/c12-11-6-9(13-14-11)7-1-2-10-8(5-7)3-4-15-10;/h1-6H,(H3,12,13,14);1H

InChI Key

VIJQYCZUNLJDJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C3=CC(=NN3)N.Cl

Origin of Product

United States

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